An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 3,5-dichloro-4-hydroxybenzoate
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,5-dichloro-4-hydroxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structured data presentation for ease of comparison and reference.
Structural Overview
Methyl 3,5-dichloro-4-hydroxybenzoate possesses a substituted benzene ring, a key structural feature that dictates its spectroscopic characteristics. The presence of a hydroxyl group, a methyl ester, and two chlorine atoms on the aromatic ring leads to a unique and interpretable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | Singlet | 2H | Aromatic Protons (H-2, H-6) |
| 6.18 | Singlet | 1H | Hydroxyl Proton (-OH) |
| 3.89 | Singlet | 3H | Methyl Protons (-OCH₃) |
Data obtained in CDCl₃ solvent.
Interpretation:
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The two aromatic protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They appear as a singlet at 7.96 ppm, shifted downfield due to the deshielding effect of the adjacent electronegative chlorine atoms and the carbonyl group.
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The hydroxyl proton appears as a broad singlet at 6.18 ppm. The chemical shift of this proton can vary depending on concentration and solvent due to hydrogen bonding.
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The three protons of the methyl ester group are equivalent and appear as a sharp singlet at 3.89 ppm.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 165.5 (approx.) | Carbonyl Carbon (C=O) |
| 148.0 (approx.) | Aromatic Carbon (C-4, attached to -OH) |
| 129.0 (approx.) | Aromatic Carbons (C-2, C-6) |
| 125.0 (approx.) | Aromatic Carbons (C-3, C-5, attached to -Cl) |
| 122.0 (approx.) | Aromatic Carbon (C-1) |
| 52.5 (approx.) | Methyl Carbon (-OCH₃) |
Predicted data based on typical chemical shifts for similar structures; experimental data is available in DMSO-d₆.
Interpretation:
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The carbonyl carbon of the ester group is expected to be the most downfield-shifted signal.
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The aromatic carbons show distinct signals based on their substituents. The carbon attached to the hydroxyl group (C-4) is significantly deshielded. The carbons bearing chlorine atoms (C-3 and C-5) and the protons (C-2 and C-6) will have characteristic chemical shifts. The ipso-carbon (C-1) attached to the ester group will also have a distinct resonance.
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The methyl carbon of the ester group will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Weak to Medium | Aromatic C-H stretch |
| ~1720-1700 | Strong | C=O stretch (ester) |
| ~1600 & ~1470 | Medium | Aromatic C=C stretch |
| ~1300-1200 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Interpretation:
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A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.
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The strong absorption peak around 1720-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.
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Absorptions in the 1600-1470 cm⁻¹ region are typical for aromatic C=C bond stretching vibrations.
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A strong band in the 1300-1200 cm⁻¹ range corresponds to the C-O stretching of the ester group.
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The presence of chlorine atoms is indicated by strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
| m/z | Proposed Fragment Ion |
| 220 | [M]⁺ (Molecular Ion) |
| 191 | [M - CHO]⁺ or [M - C₂H₅]⁺ |
| 189 | [M - OCH₃]⁺ |
Interpretation:
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The molecular ion peak [M]⁺ is expected at m/z 220, corresponding to the molecular weight of Methyl 3,5-dichloro-4-hydroxybenzoate (C₈H₆Cl₂O₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
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The peak at m/z 189 likely corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion.
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The peak at m/z 191 could arise from the loss of a formyl radical (•CHO) or an ethyl radical (•C₂H₅), though the former is more plausible from the ester group. The presence of the M+2 peak for this fragment further supports the presence of two chlorine atoms.
Experimental Protocols
Standard procedures for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
A sample of Methyl 3,5-dichloro-4-hydroxybenzoate is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS). The sample is introduced into the ion source where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow and Data Integration
The interpretation of spectroscopic data is a synergistic process where information from different techniques is combined to confirm the structure of the analyte.
Caption: Workflow for Spectroscopic Data Interpretation.
This diagram illustrates the logical progression from acquiring raw spectroscopic data through individual analysis to the final integrated interpretation for structural elucidation. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined analysis leads to a confident structural assignment.
